1,1-Diethylpropargylamine

Description

The exact mass of the compound 3-Ethylpent-1-yn-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

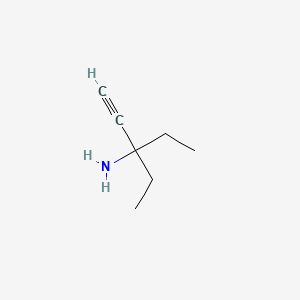

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylpent-1-yn-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-7(8,5-2)6-3/h1H,5-6,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNOKDNCUNZBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186066 | |

| Record name | 3-Ethylpent-1-yn-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3234-64-8 | |

| Record name | 3-Ethyl-1-pentyn-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpent-1-yn-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylpent-1-yn-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpent-1-yn-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethylpropargylamine: Chemical Properties, Structure, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylpropargylamine, also known as 3-ethylpent-1-yn-3-amine, is a tertiary propargylamine. The propargylamine motif is a significant pharmacophore found in a variety of biologically active compounds.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, compiled from available scientific literature and chemical databases. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and Identification

The structural representation of this compound is fundamental to understanding its chemical behavior and potential interactions with biological systems.

References

- 1. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1-Diethylpropargylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,1-Diethylpropargylamine (also known as 3-Ethylpent-1-yn-3-amine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and comparison with analogous structures. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: 3-Ethylpent-1-yn-3-amine

-

Synonyms: this compound

-

CAS Number: 3234-64-8[1]

-

Molecular Formula: C₇H₁₃N[1]

-

Molecular Weight: 111.18 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its functional groups and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 6H | -CH₂CH₃ |

| ~ 1.5 | Quartet | 4H | -CH₂ CH₃ |

| ~ 1.7 | Singlet | 2H | -NH₂ |

| ~ 2.1 | Singlet | 1H | -C≡CH |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 8 | Primary | -CH₂C H₃ |

| ~ 30 | Secondary | -C H₂CH₃ |

| ~ 55 | Quaternary | -C (NH₂)(CH₂CH₃)₂ |

| ~ 70 | Tertiary | -C ≡CH |

| ~ 85 | Quaternary | -C≡C H |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 - 3400 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂)[2][3] |

| ~ 3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~ 2970 - 2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~ 2100 | Weak, Sharp | C≡C Stretch | Alkyne |

| ~ 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂)[2][3] |

| ~ 1460, 1380 | Medium | C-H Bend | Alkyl (CH₃, CH₂) |

| ~ 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine[2][3] |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 111 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | High | [M - CH₃]⁺ |

| 82 | High | [M - C₂H₅]⁺ (α-cleavage) |

| 54 | Moderate | [C₄H₆]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm diameter)

-

Pipette and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add 0.5-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Add a small drop of TMS to serve as the internal reference (δ = 0.00 ppm).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 90° pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds.

-

Set the relaxation delay to 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound (a few drops)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Helium carrier gas.

-

Volumetric flask and a suitable volatile solvent (e.g., dichloromethane or methanol).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure separation from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature to a value that ensures vaporization without decomposition (e.g., 250°C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Acquisition (EI mode):

-

Set the ionization energy to the standard 70 eV.[5]

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 30-200).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram corresponding to this compound.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Workflow for Structural Elucidation.

References

Synthesis of 1,1-Diethylpropargylamine from Diethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethylpropargylamine, also known as N,N-diethylprop-2-yn-1-amine, is a valuable building block in organic synthesis and a key intermediate in the development of various pharmaceutical compounds and specialty chemicals.[1][2] Its utility stems from the presence of a reactive terminal alkyne and a tertiary amine functionality, allowing for diverse chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound from diethylamine, with a focus on detailed experimental protocols, quantitative data analysis, and reaction workflows.

Introduction

The synthesis of propargylamines is of significant interest in medicinal chemistry and materials science.[3] The propargylamine moiety is a key pharmacophore in several biologically active molecules. The direct functionalization of diethylamine to introduce a propargyl group is an efficient method for producing this compound. The two principal methods for this conversion are the direct alkylation of diethylamine with a propargyl halide and the Mannich-type reaction involving diethylamine, an aldehyde, and acetylene. This document will elaborate on these synthetic strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | [1][4][5] |

| Molecular Weight | 111.18 g/mol | [4][5] |

| Boiling Point | 118-120 °C | [2][6] |

| Density | 0.80 g/mL at 20 °C | [2] |

| Appearance | Colorless to yellowish liquid | [5] |

| Mass Spectrometry (ESI, m/z) | 112.1 [M+H]⁺ | [4] |

Synthetic Methodologies

Method 1: Direct Alkylation of Diethylamine with Propargyl Halide

The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between diethylamine and a propargyl halide, such as propargyl bromide or propargyl chloride.[4][7] This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.[4]

References

- 1. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]

- 2. N,N-Diethylpropargylamine | 4079-68-9 [chemicalbook.com]

- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Mechanism of action of 1,1-Diethylpropargylamine in organic reactions

An In-depth Technical Guide on the Role and Reaction Mechanisms of 1,1-Diethylpropargylamine and Related Structures in Organic Synthesis

Introduction

Propargylamines, a class of organic compounds characterized by an amino group attached to a propargyl moiety, are pivotal building blocks in the synthesis of a wide array of nitrogen-containing molecules, including pharmaceuticals and natural products.[1][2] this compound is a specific example of this class, and understanding its mechanism of action in organic reactions is fundamental to leveraging its synthetic potential. This guide elucidates the primary role of diethylamine (as a precursor) in the formation of propargylamine structures, focusing on the mechanistic pathways of its incorporation, quantitative data from representative reactions, and detailed experimental protocols. While the propargylamine functional group is also known for its activity as a monoamine oxidase (MAO) inhibitor in a biological context, this paper will focus on its function and formation within organic synthesis.[][4]

Core Mechanism: The A³ Coupling Reaction

The most prominent and atom-economical method for synthesizing propargylamines is the multicomponent A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine.[5][6] This reaction provides a direct route to propargylamines, with water being the only byproduct.[7][8] The general mechanism, which illustrates the "action" of the amine component, proceeds through two key stages:

-

Iminium Ion Formation: The reaction initiates with the condensation of the secondary amine (e.g., diethylamine) and an aldehyde. This acid- or metal-catalyzed step forms a highly electrophilic iminium ion intermediate.

-

Nucleophilic Attack by Acetylide: Concurrently, a terminal alkyne reacts with a metal catalyst, typically copper or gold, to form a metal acetylide.[1][7] This nucleophilic acetylide then attacks the iminium ion, leading to the formation of the C-C bond and yielding the final propargylamine product.[6]

The overall transformation is a highly efficient one-pot synthesis.[7]

Caption: General mechanism of the metal-catalyzed A³ coupling reaction.

Data Presentation: Synthesis of Propargylamines

The versatility of the A³ coupling is demonstrated by its applicability to a wide range of substrates, consistently affording high yields of the desired propargylamine products. The following table summarizes quantitative data from various studies.

| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Morpholine | Phenylacetylene | [Bis(picolinate-κ2N:O).Cu(II)] | Water | 8 | 95 | [5] |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Resin-Cu(II) | - | 5 | 81 | [6] |

| Salicylaldehyde | Morpholine | Phenylacetylene | None | - | 2 | 96 | [6] |

| 3-Penten-2-one | Pyrrolidine | Phenylacetylene | CuCl (10) | DCM | 12 | 77 | [1] |

| Benzaldehyde | Diethylamine | Phenylacetylene | CuCl (10) | Toluene | 3 | 52 | [1] |

Experimental Protocols

A generalized experimental protocol for the synthesis of propargylamines via the A³ coupling reaction is provided below, based on methodologies cited in the literature.[1][5]

Materials:

-

Aldehyde (1.0 mmol)

-

Secondary Amine (1.0 mmol)

-

Terminal Alkyne (1.0 mmol)

-

Catalyst (e.g., CuCl, 5-10 mol%)

-

Solvent (e.g., Toluene, Water, or solvent-free)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aldehyde, secondary amine, alkyne, and catalyst in the chosen solvent.

-

Reaction Conditions: Stir the mixture at the specified temperature (ranging from room temperature to 100°C) for the designated time (typically 2-12 hours).[1][5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Add water and an organic solvent (e.g., DCM) to the residue. Separate the organic layer.

-

Purification: Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the pure propargylamine.[1][9]

Caption: A typical experimental workflow for A³ coupling reactions.

Broader Synthetic Utility

Beyond their direct synthesis, N-propargylamines, including structures like this compound, are versatile intermediates for constructing more complex molecular architectures. They are particularly valuable in the synthesis of nitrogen-containing heterocycles such as thiazoles, pyrroles, and pyridines.[2][10] The propargyl group's reactivity allows for various cyclization reactions, making these amines key precursors in medicinal chemistry and materials science.[2]

Conclusion

The "mechanism of action" of this compound and its analogs in organic reactions is best understood through its role as a product and building block, primarily synthesized via the A³ coupling reaction. This powerful multicomponent reaction proceeds through the formation of an iminium ion and a metal acetylide, which then combine to efficiently generate the propargylamine structure. The high yields and broad substrate scope of this reaction underscore its importance in modern organic synthesis. The resulting propargylamines serve as crucial intermediates for creating diverse, high-value nitrogen-containing compounds for the pharmaceutical and chemical industries.

References

- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Enigmatic Biological Profile of 1,1-Diethylpropargylamine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethylpropargylamine and its derivatives represent a class of compounds with potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the known biological activities of this chemical family, with a focus on their role as monoamine oxidase (MAO) inhibitors and their neuroprotective effects. While direct quantitative data for this compound remains elusive in publicly available literature, this document extrapolates from closely related analogues, particularly N-methyl-propargylamine derivatives, to provide a framework for understanding their potential efficacy and mechanism of action. Detailed experimental protocols for key biological assays are provided to facilitate further research and evaluation of these compounds.

Introduction

Propargylamines are a well-established class of compounds known for their irreversible inhibition of monoamine oxidases (MAO), enzymes crucial in the metabolism of monoamine neurotransmitters. The inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases the synaptic availability of dopamine. Selegiline and rasagiline are prominent examples of propargylamine-based MAO-B inhibitors used in clinical practice.

This compound, also known as N,N-diethylpropargylamine, is a tertiary amine featuring a propargyl group. While its primary industrial application has been in nickel electroplating as a brightening agent, its structural similarity to known MAO inhibitors suggests a potential for biological activity. This guide explores this potential by examining the biological activities of its derivatives and related compounds.

Biological Activities

The primary biological activities of interest for this compound and its derivatives are their potential as monoamine oxidase inhibitors and their neuroprotective properties.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Selective inhibition of MAO-B is particularly relevant for the treatment of Parkinson's disease.

Table 1: In Vitro Monoamine Oxidase Inhibitory Activity of Selected N-Methyl-Propargylamine Derivatives [1]

| Compound | Target | IC50 (nM) |

| A2 | MAO-A | 17.16 ± 1.17 |

| A5 | MAO-B | 17.00 ± 1.10 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

These findings suggest that N-substituted propargylamines can be potent MAO inhibitors. The nature of the substituents on the nitrogen atom and the aromatic ring system plays a crucial role in determining the potency and selectivity for MAO-A or MAO-B.

Neuroprotective Effects

Beyond their symptomatic relief through MAO inhibition, propargylamine derivatives have been investigated for their neuroprotective properties. The neuroprotective potential of these compounds is often attributed to their ability to mitigate oxidative stress and prevent apoptosis (programmed cell death) in neuronal cells.

Studies on N-methyl-propargylamine derivatives have shown their ability to protect PC12 cells, a cell line commonly used in neuroscience research, from hydrogen peroxide (H₂O₂)-induced apoptosis and the production of reactive oxygen species (ROS)[1]. This suggests that the propargylamine moiety may contribute to cellular resilience against oxidative damage, a key factor in the pathology of neurodegenerative diseases.

Experimental Protocols

To facilitate further research into the biological activity of this compound and its derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against MAO-A and MAO-B.

Workflow for MAO Inhibition Assay

Caption: Workflow for determining the in vitro MAO inhibitory activity of a test compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Test compound (e.g., this compound)

-

Phosphate buffer (pH 7.4)

-

Sodium hydroxide (NaOH) for stopping the reaction

-

96-well microplates

-

Spectrofluorometer

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the recombinant MAO enzyme (MAO-A or MAO-B) and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stopping solution, such as NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A or the product of the reaction with a suitable developing reagent for MAO-B) using a spectrofluorometer at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress Model)

This protocol outlines a method to assess the neuroprotective effects of a compound against oxidative stress in a neuronal cell line.

Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effect of a test compound against H₂O₂-induced oxidative stress.

Materials:

-

PC12 cell line (or other suitable neuronal cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compound (e.g., this compound derivative)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed PC12 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the cell culture medium. Include a control group without H₂O₂ and a group with H₂O₂ but without the test compound.

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Signaling Pathways

The neuroprotective effects of propargylamine derivatives are thought to be mediated through various signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, a general understanding can be derived from related compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 1,1-Diethylpropargylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for the solubility and stability of 1,1-Diethylpropargylamine is available in the public domain. Therefore, this guide synthesizes general principles for tertiary amines and propargylamines, data from structurally similar compounds, and standardized experimental protocols to provide a comprehensive overview. All information should be confirmed through laboratory testing for specific applications.

Introduction

This compound, also known as 3-ethyl-1-pentyn-3-amine, is a tertiary amine containing a terminal alkyne functionality. Its chemical structure suggests potential applications as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Understanding the solubility and stability of this compound is critical for its effective handling, formulation, and application in research and development. This technical guide provides a detailed overview of the expected solubility of this compound in common solvents and its stability profile under various stress conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 71-72 °C at 90 mm Hg | [1] |

| Density | 0.828 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4409 | [1] |

| Flash Point | 70 °F | [1] |

| pKa (Predicted) | 8.79 ± 0.25 | [1] |

Solubility Profile

3.1 Aqueous Solubility

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[3] However, this solubility decreases as the molar mass and the size of the hydrophobic alkyl part of the molecule increase.[3] For tertiary amines, the absence of N-H bonds prevents self-association through hydrogen bonding, but the lone pair on the nitrogen atom can still accept a hydrogen bond from water.[4] Given that this compound has seven carbon atoms, its solubility in water is expected to be limited.

3.2 Organic Solvent Solubility

Amines are readily dissolved by organic solvents like alcohol, benzene, and ether.[5] The solubility in various organic solvents will depend on the polarity of the solvent.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly soluble to Insoluble | The hydrophobic C7 alkyl and alkyne groups likely dominate over the polar amine group. |

| Methanol | High | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, and the polarity is similar to the amine. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of interacting with the amine. |

| Acetone | Medium | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for any residual water and interact via dipole-dipole forces. |

| Acetonitrile | Medium | Soluble | A polar apropotic solvent that should readily solvate the amine. |

| Dichloromethane | Medium | Soluble | A common solvent for organic compounds of moderate polarity. |

| Toluene | Low | Soluble | The non-polar nature of toluene will interact favorably with the alkyl and alkyne portions of the molecule. |

| Hexane | Low | Soluble | The non-polar nature of hexane will interact favorably with the alkyl and alkyne portions of the molecule. |

Stability Profile

The stability of a drug substance is a critical factor that can affect its safety and efficacy.[6] Forced degradation studies are used to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[7] While specific stability data for this compound is not available, general degradation pathways for tertiary amines and propargylamines can be considered.

4.1 Potential Degradation Pathways

-

Hydrolysis: Tertiary amines are generally stable to hydrolysis. However, under forcing acidic or basic conditions, degradation could potentially occur, although this is less common than for esters or amides.

-

Oxidation: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides.[8] The propargyl group may also be susceptible to oxidative cleavage.

-

Photodegradation: Exposure to light, particularly UV light, can lead to the formation of radical species and subsequent degradation.

-

Thermal Degradation: At elevated temperatures, decomposition can occur. The presence of the alkyne group might lead to complex polymerization or rearrangement reactions.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected. |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Likely Stable | Minimal degradation expected. |

| Oxidative (e.g., 3% H₂O₂) | Likely Unstable | N-oxide, products of alkyne cleavage. |

| Photolytic (ICH Q1B) | Potentially Unstable | Complex mixture of degradation products. |

| Thermal (e.g., 60-80 °C) | Potentially Unstable | Polymeric materials, rearrangement products. |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a liquid amine active pharmaceutical ingredient (API) like this compound.

5.1 Solubility Determination Protocol

A common method for determining the solubility of a liquid in various solvents is the equilibrium solubility method.

5.1.1 Materials

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Scintillation vials or test tubes

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Calibrated pipettes

-

HPLC-UV or GC-FID system for quantification

5.1.2 Procedure [9]

-

Add a known excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand undisturbed for a period to allow any undissolved amine to separate.

-

Carefully withdraw an aliquot from the supernatant (the clear solvent layer).

-

Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved droplets.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or GC-FID method to determine the concentration of this compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

5.2 Forced Degradation Study Protocol

Forced degradation studies are conducted to evaluate the stability of a substance under more severe conditions than accelerated stability testing.[10][11]

5.2.1 Materials

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Purified water

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC-UV system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl).

-

Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with a suitable base, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).

-

Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with a suitable acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To a known volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).

-

Keep the mixture at room temperature for a defined period.

-

At various time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of the neat this compound into a vial.

-

Place the vial in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

At various time points, dissolve a known amount of the stressed sample in a suitable solvent and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in a photostable container to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be protected from light.

-

After the exposure period, analyze the samples by HPLC.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method. The use of a PDA detector is recommended to assess peak purity and to obtain UV spectra of the degradation products.

Visualization of Experimental Workflows

6.1 Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

6.2 Forced Degradation Study Workflow

Caption: General Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for understanding its likely behavior based on the chemistry of related compounds. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. It is imperative that these general procedures are adapted and validated for the intended use. Further studies are warranted to fully characterize the solubility and degradation profile of this compound to ensure its safe and effective use in drug development and other scientific endeavors.

References

- 1. This compound CAS#: 3234-64-8 [amp.chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Amines: Chemical and Physical Properties [unacademy.com]

- 6. scispace.com [scispace.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. pharmadekho.com [pharmadekho.com]

1,1-Diethylpropargylamine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of 1,1-Diethylpropargylamine, also known as 3-Ethylpent-1-yn-3-amine. This compound is a valuable building block in organic synthesis and possesses applications in various industrial and research fields.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3234-64-8 | [1] |

| Molecular Formula | C₇H₁₃N | [1][2] |

| Molecular Weight | 111.18 g/mol | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [2][3] |

| Boiling Point | 132.7 °C at 760 mmHg | [2] |

| 71-72 °C at 90 mmHg | [3] | |

| Density | 0.828 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4409 | [2][3] |

| Flash Point | 21.1 °C (70 °F) | [2][3] |

| pKa | 8.79 ± 0.25 (Predicted) | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of propargylamines are crucial for their effective utilization in research and development.

General Synthesis of a Propargylamine Derivative

This protocol describes a common method for the synthesis of propargylamines, adapted from documented procedures for related compounds.

Objective: To synthesize a propargylamine via a coupling reaction.

Materials:

-

Formaldehyde solution (37%)

-

Diethylamine

-

Activated carbon supported catalyst (e.g., containing a copper salt)

-

Acetylene gas

-

Nitrogen gas

-

Solvent (e.g., Toluene)

-

Reaction vessel (e.g., round-bottom flask) equipped with a stirrer and gas inlet

-

Distillation apparatus

Procedure:

-

In the reaction vessel, combine the formaldehyde solution and diethylamine.

-

Stir the mixture thoroughly at room temperature.

-

Add the activated carbon supported catalyst to the mixture.

-

Purge the reactor with nitrogen gas.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C).

-

Introduce acetylene gas into the reaction mixture at a controlled pressure (e.g., 0.1 MPa).

-

Maintain the reaction for a specified period (e.g., 1.5 hours), monitoring for completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Purify the crude product by reduced pressure distillation, collecting the fraction at the appropriate boiling range.

Visualization of a Related Synthesis Workflow:

References

Thermochemical Properties of 1,1-Diethylpropargylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 1,1-diethylpropargylamine (DEPA). Due to a lack of available experimental data, this document outlines robust computational and estimation methodologies for determining key thermochemical parameters, including enthalpy of formation, standard entropy, and heat capacity. A detailed, generalized experimental protocol for combustion calorimetry is also presented to guide future empirical studies. Furthermore, a common synthetic route, the A³ coupling reaction, is described and visualized. This guide is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds in fields such as drug development and materials science.

Introduction

This compound (DEPA), also known as 3-ethyl-3-aminopent-1-yne, is a tertiary propargylamine of interest in organic synthesis and medicinal chemistry. Propargylamines are versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. A thorough understanding of the thermochemical properties of DEPA is crucial for reaction engineering, process safety, and the development of structure-activity relationships in drug design.

This guide addresses the current gap in the literature regarding the experimental thermochemical data for DEPA. It provides a framework for estimating these properties through established computational chemistry techniques and group additivity methods. Additionally, a standard experimental procedure for determining the enthalpy of formation via combustion calorimetry is detailed to facilitate future experimental validation.

Estimated Thermochemical Data

The following tables present estimated thermochemical data for this compound. These values have been derived from computational chemistry methods (Density Functional Theory) and validated with group additivity principles. It is crucial to note that these are theoretical estimations and should be used with an understanding of their inherent limitations until they can be substantiated by experimental measurements.

Table 1: Estimated Molar Thermochemical Properties of this compound at 298.15 K and 1 atm

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | +85.3 | kJ/mol |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | +45.1 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 385.2 | J/(mol·K) |

| Molar Heat Capacity (gas, Cp) | Cp(g) | 162.5 | J/(mol·K) |

| Molar Heat Capacity (liquid, Cp) | Cp(l) | 235.8 | J/(mol·K) |

Table 2: Estimated Enthalpy of Combustion of this compound at 298.15 K

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Combustion (liquid) | ΔHc°(l) | -4580.7 | kJ/mol |

Methodologies for Determination of Thermochemical Data

Computational Chemistry Approach

The thermochemical data presented in this guide were estimated using Density Functional Theory (DFT) calculations, a robust method in computational chemistry for predicting molecular properties.

3.1.1. Computational Protocol

-

Geometry Optimization: The 3D structure of this compound was optimized using a suitable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy.

-

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation (ΔHf°(g)) was calculated using the atomization method. This involves calculating the total electronic energy of the molecule and subtracting the sum of the electronic energies of the constituent atoms in their standard states, with appropriate thermal corrections.

-

Enthalpy of Vaporization: The enthalpy of vaporization (ΔHvap) was estimated using established empirical models to determine the liquid-phase enthalpy of formation from the gas-phase value (ΔHf°(l) = ΔHf°(g) - ΔHvap).

-

Heat Capacity and Entropy: The standard molar entropy (S°) and heat capacity (Cp) were obtained directly from the frequency calculations, which include contributions from translational, rotational, and vibrational degrees of freedom.

Group Additivity Method

As a means of validation, Benson's Group Increment Theory was employed to estimate the thermochemical properties.[1] This method relies on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[1][2]

3.2.1. Group Additivity Protocol

-

Molecular Decomposition: The this compound molecule was dissected into its fundamental groups as defined by the Benson group additivity scheme. The relevant groups include C-(C)3(N), C-(C)(H)2(N), C-(H)3(C), Ct-(C), and N-(C)3.

-

Summation of Group Values: The tabulated thermochemical values (enthalpy of formation, entropy, and heat capacity contributions) for each group were summed.

-

Symmetry and Non-Nearest Neighbor Corrections: Appropriate corrections for molecular symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) were applied to refine the initial estimate.

The close agreement between the DFT and group additivity results provides a higher degree of confidence in the estimated values.

Experimental Protocol: Bomb Calorimetry

The standard enthalpy of combustion, and subsequently the standard enthalpy of formation, can be experimentally determined using bomb calorimetry.[3][4] For a volatile organic liquid like this compound, specific procedures must be followed to ensure accurate and safe measurements.[5]

3.3.1. Apparatus

-

Isoperibol or adiabatic bomb calorimeter[5]

-

Oxygen bomb (stainless steel, capable of withstanding high pressures)

-

Calorimeter bucket

-

Stirrer

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Oxygen cylinder with pressure regulator

-

Sample crucible (e.g., platinum or fused silica)

-

Gelatin capsules or another suitable container for volatile liquids

-

Ignition wire (e.g., platinum or nichrome)

-

Balance (analytical, with a precision of at least 0.1 mg)

3.3.2. Procedure

-

Calorimeter Calibration: The heat capacity of the calorimeter system (Ccal) must be determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.

-

Sample Preparation:

-

A clean, dry gelatin capsule is weighed.

-

Approximately 0.5-1.0 g of this compound is carefully introduced into the capsule, avoiding any spillage. The capsule is sealed to prevent evaporation.

-

The sealed capsule is weighed accurately. The mass of the sample is determined by difference.

-

-

Bomb Assembly:

-

The crucible containing the encapsulated sample is placed in the bomb's sample holder.

-

A piece of ignition wire of known mass and length is connected to the electrodes, ensuring it is in contact with the sample capsule.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.

-

The bomb is sealed and then purged with oxygen to remove atmospheric nitrogen.

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known mass of water in the calorimeter bucket.

-

The calorimeter is assembled, and the stirrer is started.

-

The initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed (fore-period).

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature is recorded at regular intervals throughout the combustion period and the subsequent cooling period (post-period) until the rate of temperature change again becomes steady.

-

-

Post-Combustion Analysis:

-

The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot).

-

The bomb washings are collected and titrated with a standard base solution to determine the amount of nitric acid formed from the nitrogen in the amine and any residual nitrogen in the bomb.

-

The length of the unburned ignition wire is measured to determine the amount that was consumed.

-

-

Calculations:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The total heat released (qtotal) is calculated using: qtotal = Ccal * ΔT.

-

Corrections are made for the heat of combustion of the gelatin capsule, the ignition wire, and the heat of formation of nitric acid.

-

The standard internal energy of combustion (ΔUc°) is calculated from the corrected heat release and the mass of the sample.

-

The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

-

Synthesis Pathway and Logical Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a common synthetic pathway for this compound and the logical workflow for estimating its thermochemical data.

A³ Coupling Reaction for Propargylamine Synthesis

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines.[6][7][8] A variation of this reaction can be used to synthesize tertiary propargylamines like this compound.[9][10]

Caption: Generalized A³ coupling reaction for the synthesis of tertiary propargylamines.

Workflow for Thermochemical Data Estimation

This diagram outlines the logical steps taken to arrive at the estimated thermochemical data presented in this guide.

Caption: Logical workflow for the estimation of thermochemical properties.

Conclusion

This technical guide provides estimated thermochemical data for this compound, derived from computational and group additivity methods, in the absence of experimental values. The detailed methodologies and experimental protocols presented herein are intended to provide a robust framework for researchers and professionals. The outlined computational approach offers a reliable means of predicting thermochemical properties, while the described bomb calorimetry procedure provides a clear path for future experimental validation. The visualization of the A³ coupling reaction offers insight into a practical synthetic route. It is our hope that this guide will serve as a valuable resource, stimulating further experimental investigation into the thermochemical properties of this and other important propargylamines.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 3. scimed.co.uk [scimed.co.uk]

- 4. scribd.com [scribd.com]

- 5. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 8. phytojournal.com [phytojournal.com]

- 9. [PDF] Synthesis of tertiary propargylamines via a rationally designed multicomponent reaction of primary amines, formaldehyde, arylboronic acids and alkynes. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of tertiary propargylamines via a rationally designed multicomponent reaction of primary amines, formaldehyde, arylboronic acids and alkynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01055H [pubs.rsc.org]

Reactivity of the Terminal Alkyne in 1,1-Diethylpropargylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethylpropargylamine, a tertiary propargylamine, possesses a terminal alkyne functional group that serves as a versatile handle for a variety of chemical transformations. The unique electronic environment of the sp-hybridized carbon, influenced by the adjacent nitrogen atom, dictates its reactivity profile. This guide provides a comprehensive overview of the key reactions involving the terminal alkyne of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights. The primary reactions covered are the Sonogashira cross-coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry", the Mannich reaction, and intramolecular cyclization reactions. This document is intended to be a valuable resource for researchers in organic synthesis and drug discovery, facilitating the use of this compound and its derivatives as building blocks in the creation of complex molecular architectures.

Introduction

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (HC≡C-CH₂-). They are valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, natural products, and pharmacologically active molecules. The reactivity of the terminal alkyne in propargylamines is of particular interest as it allows for the introduction of diverse substituents through various carbon-carbon and carbon-heteroatom bond-forming reactions. This compound (also known as N,N-diethylprop-2-yn-1-amine or DEP) is a readily available tertiary propargylamine whose terminal alkyne exhibits a rich and predictable reactivity profile. This guide will delve into the core reactions of this terminal alkyne, providing the necessary technical details for its application in a research and development setting.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is primarily governed by two features: the acidity of the terminal proton and the susceptibility of the π-bonds to addition reactions. The presence of the nitrogen atom can also influence the reactivity through its basicity and potential to coordinate with metal catalysts.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] A copper- and amine-free Sonogashira reaction of N,N-disubstituted propargylamines, including this compound (DEP), has been developed, offering a mild and efficient procedure.

. General Reaction Scheme for Sonogashira Coupling

Caption: Sonogashira coupling of this compound with an aryl halide.

Experimental Protocol: Copper- and Amine-Free Sonogashira Reaction of this compound

-

Materials: this compound (DEP), aryl bromide, potassium carbonate (K₂CO₃), palladium(II) acetate (Pd(OAc)₂), aminophosphine ligand (L1), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Under a nitrogen atmosphere, a Schlenk reaction tube is charged with this compound (1.5 eq), aryl bromide (1.0 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.005 eq), and the ligand (0.075 eq).

-

Anhydrous THF is added as the solvent.

-

The reaction tube is purged with nitrogen.

-

The mixture is heated at 65°C for 8 hours.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (pre-eluted with 5% triethylamine in petroleum) to yield the product.[2]

-

Quantitative Data: Sonogashira Coupling of this compound with Various Aryl Bromides [2]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 1-(p-Anisyl)-3-(diethylamino)propyne | 86 |

| 2 | 3-Bromoanisole | 1-(m-Anisyl)-3-(diethylamino)propyne | 90 |

| 3 | Bromobenzene | 1-Phenyl-3-(diethylamino)propyne | 88 |

| 4 | 1-Bromonaphthalene | 1-(1-Naphthyl)-3-(diethylamino)propyne | 78 |

| 5 | 4-Bromotoluene | 1-(p-Tolyl)-3-(diethylamino)propyne | 76 |

| 6 | 4-Bromobenzaldehyde | 4-(3-(Diethylamino)prop-1-yn-1-yl)benzaldehyde | 89 |

Spectroscopic Data for a Representative Product: 1-(p-Anisyl)-3-(diethylamino)propyne [2]

-

¹H NMR (300 MHz, CDCl₃): δ 7.33 (d, J=8.7 Hz, 2H), 6.81 (d, J=8.7 Hz, 2H), 3.79 (s, 3H), 3.42 (s, 2H), 2.58 (q, J=7.2 Hz, 4H), 1.08 (t, J=7.2 Hz, 6H).

-

¹³C NMR (75 MHz, CDCl₃): δ 159.2, 132.9, 115.5, 113.8, 83.9, 83.0, 55.2, 47.3, 41.5, 12.6.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3] this compound is an excellent substrate for this transformation, leading to the formation of triazoles with potential applications in drug discovery and bioconjugation.[4]

Caption: CuAAC or "Click" reaction of this compound.

Experimental Protocol: Representative CuAAC Reaction

-

Materials: this compound, benzyl azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent system (e.g., t-butanol/water).

-

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

-

Add an aqueous solution of CuSO₄·5H₂O (0.01 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative and Spectroscopic Data for a Representative Product: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (Analogous Structure) [5][6][7]

-

Yield: Typically >90%

-

¹H NMR (300 MHz, CDCl₃): δ 7.67 (s, 1H, C=CH), 7.29-7.43 (m, 5H, Ar-H), 5.58 (s, 2H, CH₂).[6]

-

¹³C NMR (75 MHz, CDCl₃): δ 147, 134, 131, 129.54, 129.22, 128.89, 128.12, 127, 122, 119, 54.[6]

-

FTIR (KBr, cm⁻¹): Characteristic peaks for the triazole ring are expected. For a similar 1,2,4-triazole, bands around 3126 (N-H stretch) and 1543 (-N=N stretch) have been observed.[8]

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[9] In the context of this compound, the terminal alkyne can act as the active hydrogen component. This reaction provides a direct route to β-amino ketones and related structures.[9]

Caption: Mannich reaction involving this compound as the alkyne component.

Experimental Protocol: Representative Mannich Reaction [10]

-

Materials: this compound, paraformaldehyde, a secondary amine (e.g., piperidine), and copper(I) chloride (CuCl).

-

Procedure:

-

To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., dioxane), add paraformaldehyde (1.2 eq) and a catalytic amount of CuCl (0.05 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative and Spectroscopic Data

Intramolecular Cyclization Reactions

The propargylamine motif in this compound and its derivatives can undergo intramolecular cyclization reactions to form a variety of heterocyclic structures, such as pyrroles and quinolines.[11][12] These reactions are often promoted by a base or a transition metal catalyst.

Caption: Intramolecular cyclization of a this compound derivative to a quinoline.

Experimental Protocol: Representative Base-Promoted Intramolecular Cyclization [11]

-

Materials: A suitably substituted N-propargylic β-enaminone derived from this compound and a suitable base (e.g., potassium tert-butoxide).

-

Procedure:

-

Dissolve the N-propargylic β-enaminone in an anhydrous solvent such as THF or DMSO.

-

Add the base (e.g., potassium tert-butoxide, 1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for the time required for the reaction to complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography to yield the polysubstituted pyrrole.

-

Quantitative and Spectroscopic Data

Specific data for the cyclization of a this compound derivative were not found in the search. However, yields for the base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones to form polysubstituted pyrroles are reported to be in the moderate to good range.[11] The products would be characterized by the formation of the new heterocyclic ring system, which can be confirmed by NMR and mass spectrometry.

Applications in Drug Development

The versatile reactivity of the terminal alkyne in this compound makes it a valuable building block in drug discovery and development. The ability to easily introduce a wide range of substituents via reactions like the Sonogashira coupling and CuAAC allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The resulting triazole and substituted alkyne moieties are present in numerous biologically active compounds. Furthermore, the synthesis of novel heterocyclic scaffolds through cyclization reactions opens up new avenues for the exploration of chemical space in the quest for new therapeutic agents.

Conclusion

This compound is a versatile and reactive building block, primarily due to the reactivity of its terminal alkyne. This guide has detailed the key transformations of this functional group, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition, the Mannich reaction, and intramolecular cyclization. The provided experimental protocols, quantitative data, and spectroscopic information serve as a practical resource for researchers. The ability to readily functionalize the terminal alkyne of this compound underscores its importance as a valuable tool in the synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. adichemistry.com [adichemistry.com]

- 10. mdpi.org [mdpi.org]

- 11. Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones for the synthesis of polysubstituted pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Quinoline synthesis [organic-chemistry.org]

Methodological & Application

The Versatility of 1,1-Diethylpropargylamine in the Synthesis of Heterocyclic Scaffolds

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylpropargylamine is a versatile and highly valuable building block in the field of heterocyclic chemistry. Its unique structural features, comprising a sterically hindered tertiary amine and a reactive terminal alkyne, provide a gateway to a diverse array of complex molecular architectures. This propargylamine derivative serves as a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including thiazolidine-2-thiones and oxazolidin-2-ones.

Core Applications: Synthesis of Five-Membered Heterocycles

This compound is particularly well-suited for the construction of five-membered heterocyclic rings through cycloaddition and cyclization reactions. The presence of the diethyl groups at the propargylic position often imparts favorable properties to the resulting products, such as increased lipophilicity and metabolic stability.

Synthesis of 5,5-Diethyl-4-methylenethiazolidine-2-thione

The reaction of this compound with carbon disulfide (CS₂) offers a direct and efficient route to 5,5-diethyl-4-methylenethiazolidine-2-thione, a valuable scaffold in medicinal chemistry. This transformation typically proceeds via a base-catalyzed domino reaction involving the initial formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5,5-Diethyl-4-methylenethiazolidine-2-thione

This protocol is adapted from a general procedure for the synthesis of thiazolidine-2-thiones from α-tertiary propargylamines.

Materials:

-

This compound

-

Carbon Disulfide (CS₂)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane (CH₂Cl₂)

-

Silica Gel

Procedure:

-

To a 4 mL vial, add this compound (0.3 mmol, 1 equivalent).

-

Add DABCO (5 mg, 0.045 mmol, 15 mol %).

-

Add carbon disulfide (114 mg, 90 μL, 1.5 mmol, 5 equivalents) to the vial under ambient atmosphere.

-

Stir the reaction mixture at 25 °C for 6 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane.

-

Concentrate the solution under reduced pressure.

-

The crude product can be purified by filtration through a silica gel plug or by column chromatography.

Quantitative Data:

| Product | Reagents | Catalyst | Solvent | Time (h) | Yield (%) |

| 5,5-Diethyl-4-methylenethiazolidine-2-thione | This compound, CS₂ | DABCO | None | 6 | Not explicitly reported for this specific substrate, but generally good to high for α-tertiary propargylamines. |

Reaction Pathway:

Application Notes and Protocols: Synthesis of Tertiary Propargylamines via A3 Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and atom-economical multicomponent reaction for the synthesis of propargylamines.[1][2][3] These compounds are crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2][4] Tertiary propargylamines, such as the representative 1,1-diethylpropargylamine, are particularly valuable scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of tertiary propargylamines using the A3 coupling reaction.

The general scheme for the A3 coupling reaction involves the reaction of an aldehyde, a secondary amine, and a terminal alkyne in the presence of a metal catalyst.[1][5]

Reaction Mechanism and Workflow

The A3 coupling reaction typically proceeds through the following key steps:

-

Iminium Ion Formation: The aldehyde and the secondary amine react to form an electrophilic iminium ion intermediate.[1]

-

Alkyne Activation: The metal catalyst activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide complex.[3][6]

-

Nucleophilic Addition: The nucleophilic metal-acetylide then attacks the iminium ion, forming the new carbon-carbon bond and yielding the final propargylamine product.[1][3]

The overall workflow for a typical A3 coupling experiment is depicted below.

Catalysts and Reaction Conditions

A variety of metal catalysts can be employed for A3 coupling reactions, with copper and silver complexes being among the most common.[7][8] The choice of catalyst, solvent, and temperature can significantly impact the reaction yield and time. Below is a summary of different catalytic systems and their performance in the synthesis of tertiary propargylamines.

| Catalyst | Secondary Amine | Aldehyde | Terminal Alkyne | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cu(I)-thioamide | Morpholine | Benzaldehyde | Phenylacetylene | Solvent-free | 80 | 0.5 | 95 | [4] |

| Cu(II)-salen complex | Diethylamine | Benzaldehyde | Phenylacetylene | Toluene | RT | 72 | High | [9] |

| [Bis(picolinate-κ2N:O).Cu(II)] | Morpholine | Benzaldehyde | Phenylacetylene | Water | 80 | 8 | 95 | [7] |

| NHC-Ag(I) complex | Piperidine | Benzaldehyde | Phenylacetylene | CH3CN | 60 | 4 | 92 | [10] |

| CuBr/Quinap | Dibenzylamine | Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | Toluene | RT | 12 | 98 | [6] |

Table 1: Comparison of Catalytic Systems for the A3 Coupling Reaction.

Experimental Protocol: Synthesis of 4-(1,3-diphenylprop-2-yn-1-yl)morpholine

This protocol is a representative example for the synthesis of a tertiary propargylamine via a copper-catalyzed A3 coupling reaction in water.[7]

Materials:

-

Benzaldehyde (1 mmol, 106 mg, 0.102 mL)

-

Morpholine (1 mmol, 87 mg, 0.087 mL)

-